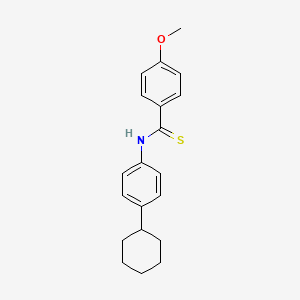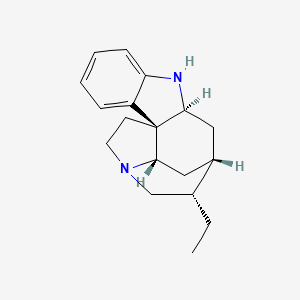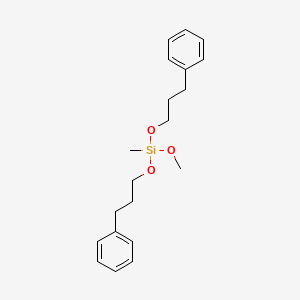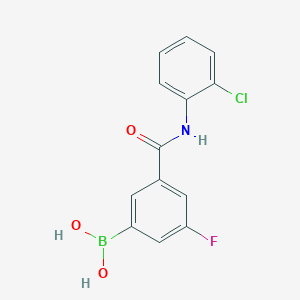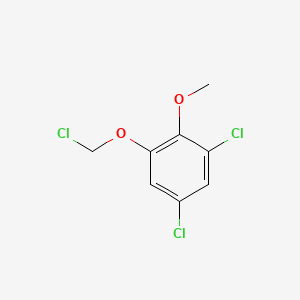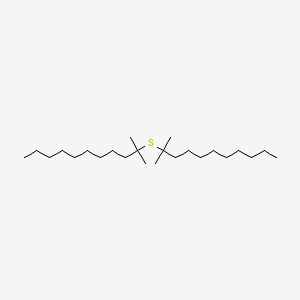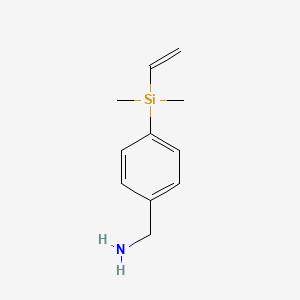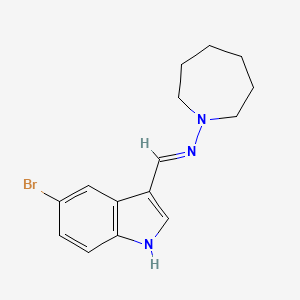
Sucrose, 1-myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose, 1-myristate: is a type of sucrose ester, which is a nonionic surfactant. Sucrose esters are formed by the esterification of sucrose with fatty acids. This compound, specifically, is formed by the esterification of sucrose with myristic acid. These compounds are known for their biocompatibility, low toxicity, and biodegradability, making them suitable for various applications in the pharmaceutical, cosmetic, and food industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sucrose, 1-myristate typically involves the transesterification of sucrose with myristic acid. This reaction can be catalyzed by either chemical or enzymatic methods. In the chemical method, a base catalyst such as sodium methoxide is often used. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of sucrose esters, including this compound, involves the transesterification of sucrose with triglycerides containing myristic acid. This process is typically carried out in the presence of a base catalyst and under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Sucrose, 1-myristate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into sucrose and myristic acid.
Oxidation: This compound can undergo oxidation reactions, particularly at the fatty acid moiety.
Substitution: The ester linkage in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Hydrolysis: Sucrose and myristic acid.
Oxidation: Oxidized derivatives of myristic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Sucrose, 1-myristate has several scientific research applications, including:
Pharmaceuticals: It is used as a penetration enhancer in dermal and transdermal drug delivery systems.
Cosmetics: Due to its biocompatibility and moisturizing properties, it is used in various cosmetic formulations.
Food Industry: It is used as an emulsifier and stabilizer in food products.
Biotechnology: It is used in the formulation of biocompatible microemulsions for drug delivery.
Mécanisme D'action
The mechanism of action of sucrose, 1-myristate as a penetration enhancer involves the disruption of the lipid bilayer structure in the stratum corneum of the skin. This increases the fluidity of the lipid bilayer, allowing for greater permeability of drugs. It also interacts with keratin filaments in corneocytes, further enhancing drug diffusion .
Comparaison Avec Des Composés Similaires
- Sucrose laurate
- Sucrose palmitate
- Sucrose stearate
Comparison: Sucrose, 1-myristate is unique due to its specific fatty acid moiety, myristic acid. Compared to sucrose laurate, sucrose palmitate, and sucrose stearate, this compound has a different hydrophilic-lipophilic balance, which affects its emulsifying and penetration-enhancing properties. For instance, sucrose myristate has been found to be more effective as a penetration enhancer at lower concentrations compared to sucrose laurate .
Propriétés
Numéro CAS |
200615-17-4 |
|---|---|
Formule moléculaire |
C26H48O12 |
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C26H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(29)35-16-26(24(34)21(31)18(15-28)37-26)38-25-23(33)22(32)20(30)17(14-27)36-25/h17-18,20-25,27-28,30-34H,2-16H2,1H3/t17-,18-,20-,21-,22+,23-,24+,25-,26+/m1/s1 |
Clé InChI |
UEYVMVXJVDAGBB-ZHBLIPIOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


